molecular formula C23H19BrN2O2 B12477930 [3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](4-methylphenyl)methanone

[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](4-methylphenyl)methanone

Cat. No.: B12477930
M. Wt: 435.3 g/mol
InChI Key: QPBAKFDVZNTOEI-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of bromophenyl, hydroxyphenyl, and methylphenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazine derivatives with diketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrazole ring. The presence of substituents such as bromophenyl and hydroxyphenyl groups requires careful selection of reagents and conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties. Its versatility makes it valuable in various applications.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biological responses. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
  • 3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
  • 3-(4-methylphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone

Uniqueness

The uniqueness of 3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone lies in the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of bromophenyl and hydroxyphenyl groups in the pyrazole ring enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C23H19BrN2O2

Molecular Weight

435.3 g/mol

IUPAC Name

[5-(4-bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C23H19BrN2O2/c1-15-6-8-17(9-7-15)23(28)26-21(19-4-2-3-5-22(19)27)14-20(25-26)16-10-12-18(24)13-11-16/h2-13,21,27H,14H2,1H3

InChI Key

QPBAKFDVZNTOEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4O

Origin of Product

United States

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